Cas no 59186-11-7 (2-Azetidinone, 3-butyl-3-methyl-)

2-Azetidinone, 3-butyl-3-methyl- structure
59186-11-7 structure
Product Name:2-Azetidinone, 3-butyl-3-methyl-
CAS No:59186-11-7
MF:C8H15NO
MW:141.210802316666
CID:339547
PubChem ID:55286943
Update Time:2025-04-19

2-Azetidinone, 3-butyl-3-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Azetidinone, 3-butyl-3-methyl-
    • 3-butyl-3-methylazetidin-2-one
    • DTXSID00717489
    • SCHEMBL5844011
    • 59186-11-7
    • 3-butyl-3-methyl-2-azetidinone
    • AKOS006355750
    • Inchi: 1S/C8H15NO/c1-3-4-5-8(2)6-9-7(8)10/h3-6H2,1-2H3,(H,9,10)
    • InChI Key: JKCUUVUMVGQTNF-UHFFFAOYSA-N
    • SMILES: O=C1C(C)(CCCC)CN1

Computed Properties

  • Exact Mass: 141.11545
  • Monoisotopic Mass: 141.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1
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